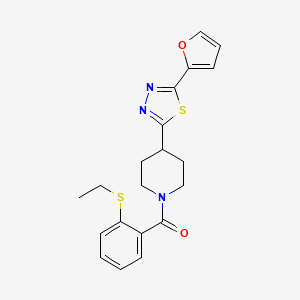

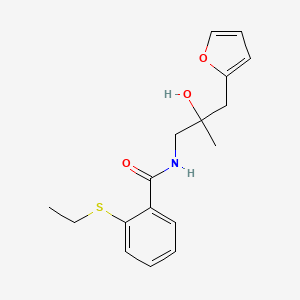

(2-(Ethylthio)phenyl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains several functional groups including an ethylthio group, a phenyl group, a furan ring, a thiadiazole ring, and a piperidine ring. These groups are common in many pharmaceutical compounds and could potentially have various biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information or a known synthesis route for this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The compound’s structure features several heterocyclic rings (furan and thiadiazole), which are often seen in biologically active compounds. The presence of these rings could influence the compound’s reactivity and interactions with biological targets .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the various functional groups it contains. For example, the thiadiazole ring might undergo reactions at the sulfur or nitrogen atoms, while the piperidine ring could participate in reactions at the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, and the polarity of its functional groups would affect properties like solubility, melting point, and boiling point .Applications De Recherche Scientifique

Synthesis Techniques

- Aza-Piancatelli Rearrangement and Michael Reaction : Furan-2-yl(phenyl)methanol derivatives, related to the compound , have been used in the In(OTf)3-catalyzed aza-Piancatelli rearrangement and Michael reaction to form 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. This methodology is notable for its good yields, high selectivity, low catalyst loading, and faster reaction times (B. Reddy et al., 2012).

Antimicrobial and Antibacterial Activity

- Pyrazoline Derivatives : A study on 1-(4-chlorophenyl)-3-(4-substituted phenyl)-5-(5-(4-nitrophenyl) furan-2-yl)-4,5-dihydro-1H-pyrazole derivatives demonstrated significant in vivo antiinflammatory and in vitro antibacterial activity. These compounds are structurally related to the compound (P. Ravula et al., 2016).

- Pyridine Derivatives : The synthesis of 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids and their derivatives, which are structurally similar to the compound of interest, showed variable and modest antimicrobial activity (N. Patel et al., 2011).

Spectral and Structural Studies

- Spectral Characterization and Docking Studies : Novel compounds structurally akin to (2-(Ethylthio)phenyl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone have been synthesized and characterized. These studies help understand the antibacterial activity of these compounds (M. Shahana & A. Yardily, 2020).

Anti-Tumor Activity

- Benzofuran-2-Carboxylic Acid Derivatives : Research on 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives, closely related to the compound of interest, revealed potent anti-tumor agents (I. Hayakawa et al., 2004).

Neurodegenerative Disorders

- Adenosine A2A Receptor Inverse Agonists : Piperazine- and piperidine-containing thiazolo[5,4-d]pyrimidine derivatives, similar to the compound , have been explored as potential treatments for neurodegenerative disorders like Parkinson's and Alzheimer's diseases (F. Varano et al., 2020).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2-ethylsulfanylphenyl)-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S2/c1-2-26-17-8-4-3-6-15(17)20(24)23-11-9-14(10-12-23)18-21-22-19(27-18)16-7-5-13-25-16/h3-8,13-14H,2,9-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSSSNQKBLWSRTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)N2CCC(CC2)C3=NN=C(S3)C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(Ethylthio)phenyl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2417270.png)

![2-(3-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2417276.png)

![6-chloro-2-(pyrrolidin-1-ylcarbonyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2417277.png)

![N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)-N'-phenylurea](/img/structure/B2417283.png)

![6-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-7H-purine](/img/structure/B2417286.png)

![(1Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-(4-methoxyanilino)methanimidoyl cyanide](/img/structure/B2417287.png)